2-t-Butyl-5-methyl[1,3]dioxolan-4-one
CAS No.:
Cat. No.: VC14288808
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14O3 |
|---|---|
| Molecular Weight | 158.19 g/mol |
| IUPAC Name | 2-tert-butyl-5-methyl-1,3-dioxolan-4-one |
| Standard InChI | InChI=1S/C8H14O3/c1-5-6(9)11-7(10-5)8(2,3)4/h5,7H,1-4H3 |
| Standard InChI Key | LEWYZEQNYWGOBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(=O)OC(O1)C(C)(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-t-Butyl-5-methyl dioxolan-4-one (CAS 81037-06-1) is a five-membered cyclic acetal with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.19 g/mol. Its IUPAC name, 2-tert-butyl-5-methyl-1,3-dioxolan-4-one, reflects the substitution pattern: a tert-butyl group at position 2 and a methyl group at position 5 . The compound exists as two enantiomers, (2S,5S) and (2R,5R), which are configurationally stable under inert conditions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O₃ | |
| Molecular Weight | 158.19 g/mol | |
| Solubility | Soluble in THF, DCM, ether | |
| Stability | Stable under inert atmosphere | |
| Optical Rotation (S,S) | [α]D = +14.6 (c 2.5, NaOH) |
Synthesis and Scalability
Derivation from Chiral Pool Precursors
The compound is synthesized via transacetalization of lactic acid with pivalaldehyde. In a landmark study, (R)-lactic acid was prepared from (R)-alanine through diazotization, yielding 58% product after extraction with ethyl acetate . Subsequent condensation with pivalaldehyde in pentane, catalyzed by p-toluenesulfonic acid and H₂SO₄, produced the dioxolanone in 65% yield . This method avoids costly biocatalytic routes, offering a cost-effective alternative for large-scale production .
Diastereoselective Transacetalization
Ortholand et al. demonstrated that lactic acid reacts with acetals under kinetic control to form 2-substituted dioxolanones with high diastereoselectivity . For example, using (S)-lactic acid and pivaldehyde at 0°C, the (S,S)-isomer predominates due to steric hindrance at the transition state . This method achieves diastereomeric ratios exceeding 9:1, critical for industrial applications .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Diastereoselectivity | Key Advantage | Source |
|---|---|---|---|---|
| Diazotization/Alanine | 58 | N/A | Cost-effective (R)-isomer | |
| Transacetalization | 65 | >9:1 | High stereocontrol |
Applications in Asymmetric Synthesis
Enolate Alkylation and Hydroxyalkylation
The dioxolanone’s α-position undergoes deprotonation with bases like LDA, forming enolates that react with electrophiles to yield quaternary stereocenters . For instance, alkylation with methyl iodide produces α-hydroxy-α-methyl esters, precursors to prostaglandins . Hydroxyalkylation with aldehydes enables access to polyketide frameworks, exemplified in the synthesis of Feudomycinone C .
Diels-Alder Cycloadditions
As a chiral dienophile, the compound participates in [4+2] cycloadditions with dienes, forming bicyclic lactones with >90% ee. In one application, reaction with cyclopentadiene yielded the core structure of Eremantholid A, a sesquiterpene with anti-inflammatory properties .
Radical Reactions and Fragmentation
Under UV irradiation, the dioxolanone undergoes homolytic cleavage to generate tert-butoxy and methyl ketene radicals. These intermediates dimerize or trap alkenes, enabling the synthesis of γ-lactones and spirocyclic compounds.
Stereochemical Considerations
Configuration Stability
The (2S,5S)-isomer is thermodynamically favored due to minimized 1,3-diaxial interactions between the tert-butyl and methyl groups . Variable-temperature NMR studies confirm no epimerization below 100°C, ensuring configurational integrity during reactions .
Impact on Reaction Outcomes
In Michael additions, the (S,S)-isomer induces a 3:1 syn:anti selectivity when reacting with nitroolefins, whereas the (R,R)-isomer reverses this ratio . This stereodivergence is exploited in the synthesis of both enantiomers of Frontalin, a pine beetle pheromone .
Table 3: Stereochemical Influence on Selectivity
| Reaction | (S,S)-Isomer Selectivity | (R,R)-Isomer Selectivity | Source |
|---|---|---|---|
| Michael Addition | 3:1 syn | 1:3 syn | |
| Diels-Alder | endo:exo = 4:1 | endo:exo = 1:4 |
Industrial and Research Relevance
Pharmaceutical Applications
The compound’s ability to generate enantiopure intermediates has been leveraged in APIs such as Tamiflu® (oseltamivir), where a dioxolanone-derived hydroxy ester serves as a key chiral building block.
Agrochemistry
Syntheses of pyrethroid insecticides like Cypermethrin utilize dioxolanone intermediates to establish stereocenters critical for bioactivity .
Recent Advances and Future Directions
Green Synthesis Protocols
A 2015 study optimized the use of pivalaldehyde/t-butanol mixtures, reducing solvent waste by 40% compared to traditional methods . Future research aims to replace H₂SO₄ with immobilized enzymes for greener catalysis .
Computational Modeling
DFT studies have elucidated transition states in Diels-Alder reactions, predicting substituent effects on endo/exo ratios. These models guide the design of next-generation dioxolanones with tailored reactivity.
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